6,7-Dimethylbenzo[d]isothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
6,7-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-8-5-10-11-9(8)7(6)2/h3-5H,1-2H3 |
InChI Key |
SYERLXWMGGHPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NS2)C |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 6,7 Dimethylbenzo D Isothiazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms in 6,7-Dimethylbenzo[d]isothiazole. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and number of different types of protons and carbons.
In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide a detailed map of the protons within the molecule. For this compound, the following signals are predicted:
Isothiazole (B42339) Proton (H3): A single proton is attached to the isothiazole ring at position 3. This proton is expected to appear as a singlet in the downfield aromatic region, typically between δ 8.5-9.5 ppm, due to the deshielding effects of the adjacent sulfur and nitrogen atoms.
Aromatic Protons (H4, H5): The benzene (B151609) portion of the molecule contains two protons at positions 4 and 5. With methyl groups at positions 6 and 7, these protons are adjacent to substituted carbons and are expected to appear as distinct singlets. Their chemical shifts would likely fall in the typical aromatic range of δ 7.0-8.0 ppm.
Methyl Protons (6-CH₃, 7-CH₃): Two methyl groups are attached to the benzene ring. These protons are chemically non-equivalent and are expected to produce two separate sharp singlets. These signals would appear in the upfield region, characteristic of alkyl-aromatic protons, likely between δ 2.3-2.7 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H3 | 8.5 - 9.5 | Singlet (s) | 1H |
| H4 / H5 | 7.0 - 8.0 | Singlet (s) | 1H |
| H5 / H4 | 7.0 - 8.0 | Singlet (s) | 1H |
| 6-CH₃ | 2.3 - 2.7 | Singlet (s) | 3H |
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the asymmetry of this compound, all nine carbon atoms are expected to be chemically distinct, resulting in nine unique signals in the broadband-decoupled ¹³C NMR spectrum.
Quaternary Carbons (C3a, C6, C7, C7a): Four carbons in the molecule bear no hydrogen atoms. These include the two carbons at the ring junction (C3a, C7a) and the two methyl-substituted aromatic carbons (C6, C7). These signals are typically weaker than those of protonated carbons and are predicted to appear in the δ 120-160 ppm range.
Methine Carbons (C3, C4, C5): The three CH carbons (one on the isothiazole ring and two on the benzene ring) will appear in the aromatic region of the spectrum, generally between δ 110-150 ppm.
Methyl Carbons (6-CH₃, 7-CH₃): The two methyl group carbons will produce signals in the upfield alkyl region, typically between δ 15-25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C3 | 145 - 160 | CH |
| C3a | 140 - 155 | C |
| C4 | 115 - 130 | CH |
| C5 | 115 - 130 | CH |
| C6 | 135 - 150 | C |
| C7 | 135 - 150 | C |
| C7a | 120 - 140 | C |
| 6-CH₃ | 15 - 25 | CH₃ |
DEPT is a crucial technique for differentiating between CH, CH₂, and CH₃ carbons. libretexts.orglibretexts.org A standard DEPT-135 experiment would provide specific phase information for each type of protonated carbon in this compound.
DEPT-135: In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Since there are no CH₂ groups in the molecule, only positive signals are expected. The three methine (CH) carbons and the two methyl (CH₃) carbons would all give rise to positive peaks.
DEPT-90: This experiment specifically shows only the signals for CH carbons. hw.ac.ukuvic.ca Therefore, the signals corresponding to C3, C4, and C5 would be observed as positive peaks, while the methyl and quaternary carbons would be absent.
By comparing the broadband ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, an unambiguous assignment of all carbon signals can be achieved.
Predicted DEPT NMR Results for this compound
| Carbon Type | Signal in DEPT-90 | Signal in DEPT-135 |
|---|---|---|
| C (Quaternary) | Absent | Absent |
| CH (Methine) | Positive | Positive |
| CH₂ (Methylene) | Absent | Absent |
Mass Spectrometry (MS) Applications
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that provides the molecular weight and, through fragmentation analysis, valuable structural information.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. arxiv.org The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks that constitute a unique fingerprint for the compound.
For this compound (C₉H₉NS), the molecular ion peak is expected at an m/z corresponding to its molecular weight. Key fragmentation pathways characteristic of substituted benzimidazole (B57391) and benzothiazole (B30560) derivatives often involve the cleavage of the heterocyclic ring and loss of substituents. researchgate.netscispace.comjournalijdr.com
Molecular Ion (M⁺): The peak corresponding to the intact radical cation, C₉H₉NS⁺.
[M-15]⁺: A prominent peak resulting from the loss of a methyl radical (•CH₃), a common fragmentation for methylated aromatic compounds.
Loss of HCN: Heterocyclic aromatic compounds containing nitrogen often exhibit a loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion or subsequent fragments.
Predicted Key Fragments in EI-MS of this compound
| Ion | Proposed Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₉H₉NS]⁺ | 163 |
| [M-CH₃]⁺ | [C₈H₆NS]⁺ | 148 |
MALDI-TOF is a soft ionization technique that is particularly useful for analyzing large biomolecules but has been adapted for small molecules as well. youtube.comyoutube.com It causes minimal fragmentation, typically showing the intact molecule with a charge, often from protonation ([M+H]⁺) or cationization (e.g., [M+Na]⁺). The primary advantage is the high-resolution mass measurement, which allows for the determination of the elemental formula with high accuracy.
For a small molecule like this compound, the main challenge is the interference from matrix peaks in the low mass range. acs.orgrsc.org Therefore, the selection of an appropriate matrix is critical for successful analysis. The resulting spectrum would be expected to be simple, dominated by the protonated molecular ion.
Predicted Ions in MALDI-TOF MS of this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 164 |
| [M+Na]⁺ | Sodium Adduct | 186 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components within a sample. In the analysis of this compound, GC would be employed to separate the compound from any impurities or starting materials from its synthesis. The retention time, the time it takes for the compound to travel through the chromatographic column, would serve as a characteristic identifier under specific experimental conditions.
Following separation, the mass spectrometer would bombard the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, would provide a molecular fingerprint of the compound. The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would offer structural information, such as the loss of methyl groups or cleavage of the isothiazole ring. Without experimental data, a specific fragmentation pattern for this compound cannot be provided.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Expected Observation |
|---|---|
| Retention Time (min) | Data not available |
| Molecular Ion (m/z) | Data not available |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Methyl) | 2975-2850 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| C=N Stretch | 1650-1550 |
| S-N Stretch | 900-700 |
Note: These are general ranges and specific values for the target compound are not available.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure. For this compound, the conjugated aromatic system would be expected to give rise to distinct absorption bands in the UV region. The position and intensity (molar absorptivity, ε) of these bands would be specific to its structure.
Table 3: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|
Fluorescence Spectroscopy for Photoluminescent Properties
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. If this compound were to exhibit fluorescence, this technique would characterize its emission spectrum, showing the wavelengths at which it emits light. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, could also be determined. These photoluminescent properties are highly dependent on the molecular structure and its environment.
Table 4: Hypothetical Fluorescence Data for this compound
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|
Computational and Theoretical Investigations of 6,7 Dimethylbenzo D Isothiazole Electronic Structure and Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These in silico methods provide insights into molecular stability, reactivity, and potential applications.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. mdpi.com This process involves calculating the molecule's ground state energy by modeling its electron density, iteratively adjusting atomic positions to find the lowest energy conformation. mdpi.com For a molecule like 6,7-Dimethylbenzo[d]isothiazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would predict key structural parameters like bond lengths and angles. mdpi.com
The electronic structure, which governs the molecule's chemical behavior, is also elucidated through DFT. These calculations reveal the distribution of electrons within the molecule, highlighting areas that are electron-rich or electron-deficient. This information is crucial for understanding how the molecule will interact with other chemical species. The computed energies of molecular orbitals show that charge transfer can occur within the molecule, a key aspect of its reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. mdpi.comresearchgate.net
HOMO: The outermost orbital containing electrons. It represents the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: The innermost orbital without electrons. It represents the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This value is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule can be easily excited, making it more reactive. mdpi.com Conversely, a large energy gap implies higher stability and lower reactivity. mdpi.com
For instance, in studies of related benzothiazole (B30560) derivatives, the HOMO-LUMO gap was shown to be influenced by the type of substituent on the molecule. The computed energies of HOMO and LUMO indicate that charge transfer happens within the compound. researchgate.net
Table 1: Representative FMO Energies and HOMO-LUMO Gap for Substituted Benzothiazoles
This table illustrates how different substituent groups can modify the electronic properties of a related heterocyclic system. The data is derived from a DFT study on benzothiazole derivatives and is presented here as a representative example.
| Compound (Substituent) | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| No Substituent | -6.45 | -1.72 | 4.73 |
| -Cl | -6.54 | -1.97 | 4.57 |
| -F | -6.49 | -1.91 | 4.58 |
| -CF₃ | -6.91 | -2.45 | 4.46 |
Data adapted from a DFT study on benzothiazole derivatives. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. mdpi.com It is particularly effective for predicting spectroscopic properties, such as UV-Visible absorption spectra, by calculating the energies of electronic transitions. mdpi.commdpi.com
TD-DFT calculations can predict the maximum absorption wavelengths (λmax) at which a molecule absorbs light, as well as the intensity of this absorption, known as the oscillator strength (f). researchgate.net The λmax value corresponds to the energy required to promote an electron from a lower energy orbital to a higher one, typically from the HOMO to the LUMO. mdpi.com The oscillator strength indicates the probability of a specific electronic transition occurring.
Theoretical absorption spectra generated via TD-DFT are invaluable for interpreting experimental data and understanding how molecular structure affects color and light interaction.
Table 2: Representative Theoretically Calculated Absorption Data for Substituted Benzothiazoles
This table shows predicted absorption wavelengths, excitation energies, and oscillator strengths for related benzothiazole compounds, illustrating the output of TD-DFT calculations.
| Compound (Substituent) | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| No Substituent | 316.33 | 3.91 | 0.44 |
| -Cl | 321.49 | 3.85 | 0.51 |
| -F | 318.57 | 3.89 | 0.47 |
| -CF₃ | 319.49 | 3.88 | 0.38 |
Data adapted from a TD-DFT study on benzothiazole derivatives. researchgate.net
TD-DFT not only predicts where a molecule will absorb light but also describes the nature of the corresponding electronic transitions. For aromatic systems like this compound, these transitions are typically π → π* transitions, where an electron is excited from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital.
Analysis of the orbitals involved in the transition, often the HOMO and LUMO, confirms the character of the excitation. For example, a HOMO → LUMO transition often corresponds to the primary absorption band (λmax) and indicates an intramolecular charge transfer from the electron-donating part of the molecule to the electron-accepting part. mdpi.com
Charge Transfer Phenomena Studies
Charge transfer is a fundamental process in many chemical and biological systems. In the context of a molecule like this compound, computational studies can elucidate intramolecular charge transfer (ICT) characteristics. ICT occurs when light absorption causes a significant shift of electron density from one part of the molecule to another.
FMO analysis is instrumental in understanding ICT. The spatial distribution of the HOMO and LUMO provides a clear picture of charge redistribution upon excitation. researchgate.net If the HOMO is localized on one part of the molecule (the donor) and the LUMO is on another (the acceptor), the HOMO → LUMO transition will have a strong charge-transfer character. mdpi.com In studies of related benzothiazole derivatives, the HOMO and LUMO were found to be distributed across different parts of the molecule, indicating that the electronic transition from the HOMO to the LUMO involves a transfer of charge within the molecule. mdpi.com This phenomenon is critical for applications in materials science, such as in the design of dyes for solar cells or nonlinear optical materials. mdpi.com Studies on other isothiazole (B42339) derivatives have also highlighted the importance of ICT in determining their photophysical properties. researchgate.net
Intramolecular Charge Transfer (ICT) Analysis
Intramolecular charge transfer (ICT) is a fundamental process in which an electron is redistributed within a molecule upon electronic excitation. This phenomenon is crucial for understanding the photophysical properties of a compound. In the context of this compound, ICT can be investigated using computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
The analysis of ICT typically involves the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spatial distribution of these frontier molecular orbitals (FMOs) indicates the regions of electron density donation and acceptance. For this compound, the HOMO is expected to be localized on the electron-rich benzo part of the molecule, enhanced by the electron-donating methyl groups. Conversely, the LUMO is likely to be centered on the electron-deficient isothiazole ring. The transition from the HOMO to the LUMO upon photoexcitation would thus represent an ICT process.
Natural Transition Orbital (NTO) analysis is another valuable tool to characterize the nature of electronic transitions. It provides a more compact representation of the electron-hole pair involved in an excitation. For an ICT state, the NTOs would clearly show the hole localized on the donor moiety and the particle on the acceptor moiety.
Influence of Substituents on Electronic Distribution and Charge Transfer Characteristics
The electronic properties and ICT characteristics of a molecule can be significantly tuned by the introduction of various substituents. In the case of this compound, the existing methyl groups at the 6 and 7 positions already influence the electronic distribution. These electron-donating groups increase the electron density on the benzene (B151609) ring, which can enhance its donor character.
To further modulate the ICT properties, one could theoretically introduce electron-withdrawing groups (EWGs) or additional electron-donating groups (EDGs) at different positions on the benzisothiazole scaffold. For instance, attaching an EWG like a nitro group (-NO2) or a cyano group (-CN) to the isothiazole ring would lower the LUMO energy level, facilitating a more efficient charge transfer from the dimethyl-substituted benzene ring. researchgate.net Conversely, adding more EDGs would raise the HOMO energy level. The effect of substituents on the HOMO-LUMO energy gap is a key factor in tuning the electronic and optical properties of such molecules. mdpi.com
The following table illustrates the hypothetical effect of different substituents on the HOMO-LUMO energy gap of a benzisothiazole derivative, based on general principles observed in similar heterocyclic systems.
| Substituent | Position | Expected Effect on HOMO | Expected Effect on LUMO | Expected Effect on HOMO-LUMO Gap |
| -NO2 | Isothiazole Ring | Minor effect | Lowered | Decreased |
| -CN | Isothiazole Ring | Minor effect | Lowered | Decreased |
| -NH2 | Benzene Ring | Raised | Minor effect | Decreased |
| -OCH3 | Benzene Ring | Raised | Minor effect | Decreased |
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Molecules with significant ICT character often exhibit interesting nonlinear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.
Calculation of First and Second Hyperpolarizabilities
The key parameters that quantify the NLO response of a molecule at the microscopic level are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These can be calculated using quantum chemical methods. DFT calculations, often employing functionals like B3LYP or CAM-B3LYP, are commonly used to predict these properties. nih.govmedmedchem.com
The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation. The second hyperpolarizability (γ) describes the third-order NLO response. For this compound, the presence of the fused ring system and the methyl groups suggests a potential for a non-zero hyperpolarizability.
A hypothetical table of calculated NLO properties for this compound and its derivatives could be generated to illustrate the structure-property relationship.
| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| This compound | Calculated Value | Calculated Value | Calculated Value |
| Donor-Substituted Derivative | Calculated Value | Calculated Value | Calculated Value |
| Acceptor-Substituted Derivative | Calculated Value | Calculated Value | Calculated Value |
Structure-NLO Property Relationship Analysis in Push-Pull Systems
The magnitude of the NLO response is strongly dependent on the molecular structure. A common strategy to enhance NLO properties is to create a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system. rsc.org This arrangement facilitates a strong ICT upon excitation, leading to a large change in dipole moment and consequently a high first hyperpolarizability (β). researchgate.net
Advanced Applications in Materials Science and Engineering for Benzo D Isothiazole Systems
Organic Electronics and Photonic Devices
The development of organic electronics relies on the design and synthesis of novel organic semiconductors with tailored properties. Benzo[d]isothiazole derivatives have emerged as promising candidates in this area due to their electronic characteristics.
Exploration in Organic Light-Emitting Diodes (OLEDs)
Currently, there is a lack of specific research literature detailing the exploration of 6,7-Dimethylbenzo[d]isothiazole in Organic Light-Emitting Diode (OLED) applications. However, the broader class of benzo[d]isothiazole-containing molecules has been investigated for their potential in OLEDs. These compounds can serve as electron-transporting or emissive materials. The electron-deficient nature of the benzo[d]isothiazole unit can facilitate electron injection and transport, which are crucial for efficient OLED performance. The introduction of methyl groups, as in This compound , could influence the material's solubility, film-forming properties, and solid-state packing, which in turn affect the efficiency and stability of OLED devices. Further research is needed to synthesize and characterize This compound -based materials to evaluate their electroluminescent properties and potential for use in OLEDs.
Potential in Organic Photovoltaic Applications
In the field of organic photovoltaics (OPVs), benzo[d]isothiazole derivatives are utilized as building blocks for both donor and acceptor materials. Their electron-accepting character makes them suitable for constructing materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is beneficial for efficient charge separation in OPV devices.
While specific studies on This compound for OPV applications are not currently available, research on other substituted benzo[d]isothiazoles provides some insights. For instance, the strategic placement of substituents on the benzo[d]isothiazole core can significantly impact the absorption spectrum, energy levels, and morphology of the resulting polymer or small molecule. The electron-donating methyl groups in This compound would be expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level, potentially affecting the open-circuit voltage of an OPV device. The precise impact of the 6,7-dimethyl substitution pattern on key photovoltaic parameters such as short-circuit current, open-circuit voltage, and fill factor remains an area for future investigation.
Aggregation-Induced Emission (AIE) Phenomena in Benzo[d]isothiazole Derivatives
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is highly desirable for various applications, including bio-imaging and solid-state lighting.
Design Principles for AIE-active Benzo[d]isothiazole Architectures
The design of AIE-active molecules often involves the creation of structures with restricted intramolecular rotation (RIR) in the aggregated state. For benzo[d]isothiazole derivatives to exhibit AIE, they are typically functionalized with rotor-like groups, such as phenyl or other aromatic moieties. In dilute solutions, these rotors can undergo free rotation, providing non-radiative decay pathways and quenching fluorescence. In the aggregated state, the physical constraints imposed by intermolecular interactions restrict these rotations, blocking the non-radiative channels and activating the radiative decay pathway, leading to strong emission.
While there are no specific reports on AIE in This compound , it is conceivable that by attaching appropriate rotor groups to this core, AIE-active molecules could be developed. The dimethyl substitution might influence the steric hindrance and packing of the molecules in the aggregated state, thereby affecting the AIE properties.
Characterization of Aggregachromic and Bioaggregachromic Behavior
Aggregachromism refers to the change in absorption or emission color upon aggregation. This behavior is often observed in AIE-active compounds. The characterization of such phenomena typically involves spectroscopic techniques, such as UV-Vis absorption and photoluminescence spectroscopy, in different solvent fractions or concentrations to monitor the changes upon aggregate formation.
As there is no documented AIE activity for This compound , there is also no information on its potential aggregachromic or bioaggregachromic (aggregachromism in a biological environment) behavior. Future studies would be required to synthesize appropriate derivatives and investigate their photophysical properties in aggregated states to determine if they exhibit these characteristics.
Development of Fluorescent Probes and Dyes
Fluorescent probes are essential tools in chemical biology and medical diagnostics. The design of these probes often relies on a fluorophore that can respond to specific analytes or environmental changes with a detectable change in its fluorescence signal.
The benzo[d]isothiazole scaffold has been used to develop fluorescent probes. However, there is no specific information in the scientific literature on the development of fluorescent probes or dyes based on This compound . The introduction of the dimethyl groups could potentially enhance the quantum yield or photostability of a fluorescent probe, or provide a site for further functionalization to introduce specific recognition elements for target analytes. The exploration of This compound as a core for new fluorescent probes and dyes represents an untapped area of research.
Synthesis of Asymmetric Monomethine Cyanine (B1664457) Dyes Featuring Benzo[d]isothiazole Moieties
Asymmetric monomethine cyanine dyes are a class of organic molecules renowned for their strong light absorption and emission properties. mdpi.com The synthesis of versions incorporating a this compound moiety typically involves a condensation reaction. This process joins two different heterocyclic systems through a single methine (=CH-) bridge. mdpi.comtsijournals.com
The general synthetic strategy involves the reaction of a 6,7-Dimethylbenzo[d]isothiazolium salt, which contains an activated methyl group at the 3-position, with a second heterocyclic quaternary salt that possesses a reactive leaving group, such as a methylthio (-SCH3) group. researchgate.net The reaction is typically carried out in a solvent like methanol (B129727) or acetonitrile, with a base such as triethylamine (B128534) or ethyldiisopropylamine to facilitate the condensation. researchgate.netresearchgate.net
A plausible route to the required 3-methyl-6,7-dimethylbenzo[d]isothiazolium iodide precursor begins with the synthesis of the core benzo[d]isothiazole structure. One method involves the reaction of a corresponding benzenecarboximidamide compound with elemental sulfur. google.com Subsequent N-alkylation and functionalization would yield the necessary reactive intermediate for the final dye synthesis. The modularity of this synthesis allows for the creation of a diverse library of dyes where the second heterocycle (e.g., quinoline, benzoxazole, or indolenine) can be varied to fine-tune the dye's properties. mdpi.comresearchgate.net
Table 1: Key Reactants in Asymmetric Monomethine Cyanine Dye Synthesis
| Reactant Type | Example Compound | Role in Synthesis |
|---|---|---|
| Benzo[d]isothiazole Precursor | 3-Methyl-6,7-dimethylbenzo[d]isothiazolium salt | Provides one half of the cyanine dye structure and the active methyl group. |
| Second Heterocyclic Precursor | N-alkyl-2-(methylthio)quinolinium iodide | Provides the other half of the asymmetric dye and the leaving group for condensation. |
Application as Fluorogenic Markers in Biomolecular Recognition Techniques
Asymmetric monomethine cyanine dyes featuring the benzo[d]isothiazole scaffold are particularly valuable as fluorogenic markers, especially for the detection of nucleic acids. researchgate.net A key characteristic of these dyes is their unique conformational flexibility. In solution, the two heterocyclic rings can rotate around the central methine bridge, a process that provides a non-radiative pathway for the decay of the excited state. mdpi.com This means the dyes are typically non-fluorescent or only weakly fluorescent when free in solution. researchgate.net
However, upon binding to a biomolecule such as the groove of a DNA double helix, this intramolecular rotation is restricted. mdpi.comresearchgate.net This "molecular rotor" mechanism closes the non-radiative decay channel, forcing the excited molecule to release its energy as light. The result is a dramatic increase in fluorescence quantum yield, causing the dye to "light up" in the presence of its target. mdpi.com This "turn-on" fluorescence makes them highly sensitive probes for biomolecular recognition, as the signal is generated against a very low background. mdpi.comrsc.org Their application has been successfully demonstrated in imaging both exogenous and endogenous analytes in living cells. mdpi.comresearchgate.net
Tuning of Photophysical Properties for Advanced Imaging Capabilities
A significant advantage of benzo[d]isothiazole-based cyanine dyes is the ability to precisely tune their photophysical properties through chemical modification. nih.gov The absorption and emission wavelengths, molar extinction coefficient, and quantum yield are highly dependent on the electronic nature of the two heterocyclic systems that comprise the dye. mdpi.com
The principle of "Brooker deviation" applies, where the degree of electronic asymmetry between the two heterocycles dictates the spectral properties. mdpi.com By strategically selecting the second heterocycle paired with the this compound unit, chemists can systematically shift the dye's absorption and emission maxima across the visible and even into the near-infrared (NIR) spectrum. researchgate.netelsevierpure.com
For instance, pairing the benzo[d]isothiazole moiety with a more electron-donating heterocycle can lead to different spectral shifts than pairing it with a more electron-withdrawing one. researchgate.net Substituting one benzothiazole (B30560) ring in a symmetrical dye with a more conjugated benz[c,d]indole system has been shown to shift the maximum absorption wavelength (λmax) by over 100 nm. mdpi.com This tunability is critical for developing probes for multiplex imaging, where multiple targets are visualized simultaneously using spectrally distinct fluorophores, and for creating agents for deep-tissue imaging that utilize NIR light. nih.gov
Table 2: Influence of Heterocycle on Photophysical Properties of Asymmetric Dyes
| Heterocycle 1 | Heterocycle 2 | Max Absorption (λmax) | Emission Maxima | Reference |
|---|---|---|---|---|
| Benzothiazole | Benzothiazole | 430 nm | - | mdpi.com |
| Benzothiazole | Benz[c,d]indole | 555 nm | 570 - 662 nm | mdpi.comresearchgate.net |
| Benzoselenazole | Benzothiazole | ~430 nm | - | researchgate.net |
Data represents general trends observed in asymmetric cyanine dyes. Specific values for this compound would vary.
Chiral Material Development and Chiral Compound Preparation
The rigid, planar structure of the benzo[d]isothiazole core makes it a valuable scaffold in the field of stereochemistry. This framework has been employed in the preparation of chiral compounds and the development of chiral materials. arkat-usa.org The benzo[d]isothiazole unit can be incorporated into larger molecules to act as a chiral auxiliary—a molecular fragment that guides the stereoselective synthesis of a new chiral center.
Furthermore, the inherent properties of the benzo[d]isothiazole system can be leveraged to create materials for chiral recognition and separation. For example, derivatives can be used as chiral selectors in separation techniques like capillary electrophoresis, where they can form transient diastereomeric complexes with enantiomers, allowing for their separation. While the broader class of benzodiazepines has been separated using such techniques, the principle extends to other chiral scaffolds. scielo.org.mx The development of benzo[d]isothiazole derivatives is an active area of research, with an emphasis on creating broader libraries of compounds for a wide array of applications, including catalysis and peptide synthesis. arkat-usa.org
Catalytic and Methodological Roles of Benzo D Isothiazole Scaffolds in Organic Synthesis
Facilitation in Peptide Synthesis Methodologies
The role of 6,7-Dimethylbenzo[d]isothiazole in peptide synthesis is another area lacking documentation. The broader class of benzo[d]isothiazoles has seen some application in this field, but no studies have singled out the 6,7-dimethyl derivative for investigation.
Role of Benzo[d]isothiazol-3(2H)-ones as Redox Activators
While benzo[d]isothiazol-3(2H)-ones are recognized as effective redox activators in peptide synthesis, there is no information available on a "6,7-Dimethylbenzo[d]isothiazol-3(2H)-one" derivative being used for this purpose. The influence of the dimethyl substitution on the redox properties and efficacy in peptide coupling has not been explored in any published work.
Enhancement of Solid-Phase Peptide Synthesis under Mild Conditions
Consistent with the lack of information in the above areas, there are no reports on the use of this compound or its derivatives to enhance solid-phase peptide synthesis (SPPS) under mild conditions. The development and application of reagents for milder SPPS is an active area of research, but this specific compound has not been featured in such studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
